

Metanixin molecular weight and formula

C₁₄H₁₄N₂O₂

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Compound of Interest

Compound Name: Metanixin

CAS No.: 4394-04-1

Cat. No.: B1624848

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Technical Monograph: Metanixin (C₁₄H₁₄N₂O₂)

Classification: Non-Steroidal Anti-Inflammatory Drug (NSAID) | Chemical Class: Aminonicotinic Acid Derivative[1]

Executive Summary

Metanixin (2-(2,6-dimethylanilino)pyridine-3-carboxylic acid) represents a specific subclass of NSAIDs structurally related to the fenamates but distinguished by a pyridine core (nicotinic acid) rather than a benzene core (anthranilic acid).[1] This structural nuance—specifically the pyridine nitrogen—alters its electronic properties and lipophilicity compared to analogues like mefenamic acid or flunixin.[1]

This guide provides a rigorous technical analysis of **Metanixin**, focusing on its physicochemical validation, synthesis via Ullmann condensation, and mechanism of action.[1] It is designed for researchers requiring actionable data for assay development and chemical synthesis.[1]

Physicochemical Profiling

Understanding the fundamental physical constants is prerequisite to any formulation or assay development.[1] **Metanixin** exhibits properties typical of amphiphilic acids.

Table 1: Core Chemical Data[1]

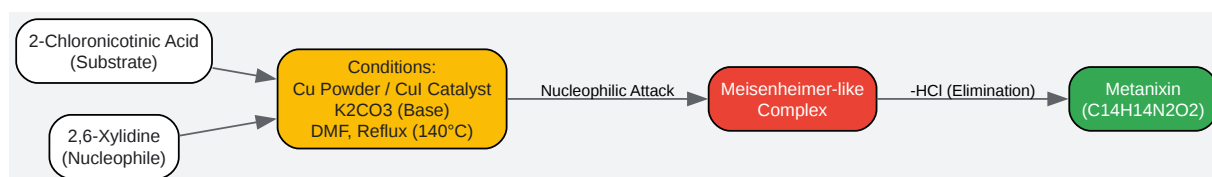
Property	Value	Technical Note
IUPAC Name	2-(2,6-dimethylanilino)pyridine-3-carboxylic acid	Often referred to as 2-(2,6-xylylidino)nicotinic acid.[1]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	
Molecular Weight	242.27 g/mol	Monoisotopic Mass: 242.1055 Da [1].[1]
CAS Number	17737-65-4	
Physical State	Crystalline Solid	Light yellow to off-white powder.[1]
Solubility	Low in water; High in DMSO, Ethanol	Soluble in alkaline aqueous solutions (forming salts).[1]
pKa (Predicted)	~4.5 - 5.0	Carboxylic acid moiety; dictates retention in RP-HPLC. [1]
LogP (Predicted)	~3.5	Indicates high membrane permeability [1].[1]

Chemical Synthesis Protocol

Methodology: Ullmann Condensation (Copper-Catalyzed Amination) Context: The synthesis of **Metanixin** relies on the nucleophilic aromatic substitution (

) of 2-chloronicotinic acid by 2,6-xylylidine.[1] Due to the electron-deficient nature of the pyridine ring, this reaction is more facile than typical benzene-based Ullmann couplings, yet still requires catalytic activation [2, 3].[1]

Reaction Scheme Diagram



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Figure 1: Copper-catalyzed synthesis pathway of **Metanixin** via modified Ullmann condensation.[1]

Step-by-Step Experimental Protocol

Safety Warning: 2,6-Xylidine is a potential carcinogen.[1] Perform all steps in a fume hood.

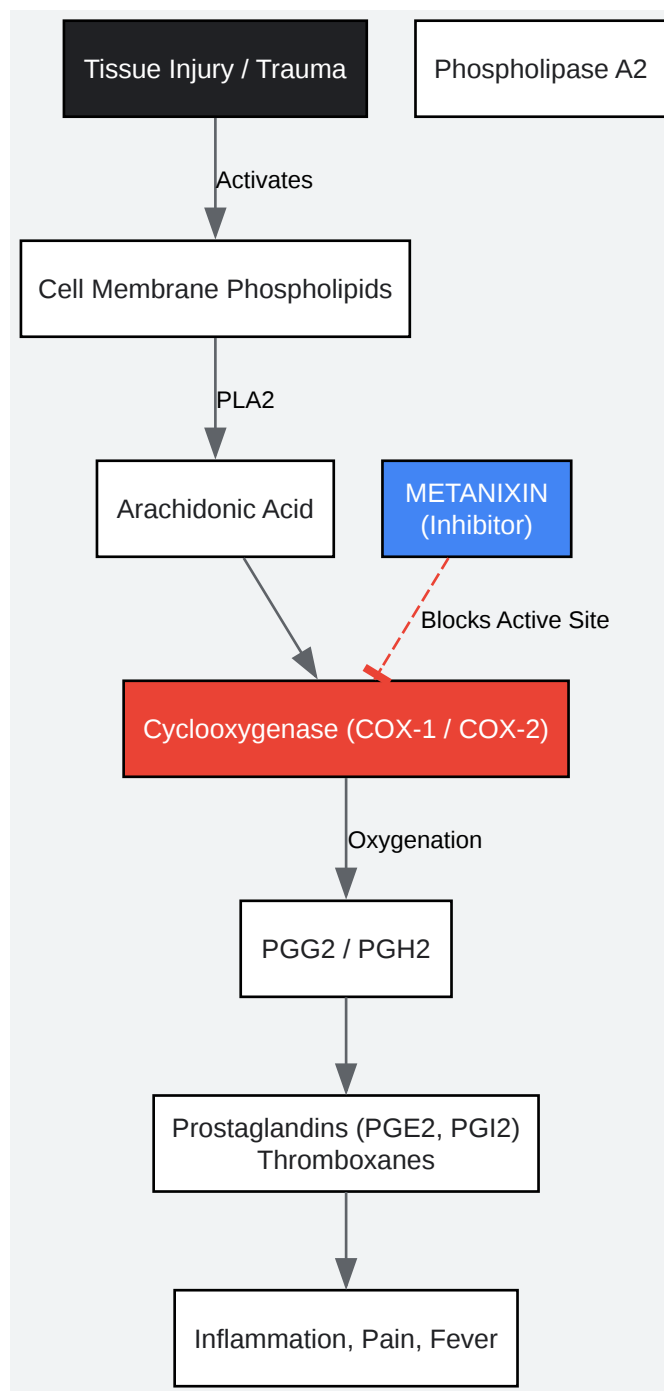
- Reagent Preparation:
 - Charge a round-bottom flask with 2-chloronicotinic acid (1.0 eq, e.g., 15.7 g).
 - Add 2,6-xylidine (1.2 eq, excess drives kinetics).[1]
 - Add Potassium Carbonate (K_2CO_3) (2.0 eq) as the acid scavenger.[1]
 - Add Copper powder (0.1 eq) or Copper(I) Iodide as the catalyst.[1]
 - Solvent: N,N-Dimethylformamide (DMF) or o-dichlorobenzene (approx. 5-10 volumes).[1]
- Reaction Phase:
 - Heat the mixture to 130–140°C under nitrogen atmosphere.
 - Maintain reflux for 4–6 hours.[1] Monitor via TLC (Mobile Phase: DCM/MeOH 9:1) until the limiting reagent (2-chloronicotinic acid) disappears.[1]
- Work-up & Purification:
 - Cool reaction mass to room temperature.[1]
 - Pour into ice-cold water (approx. 5x reaction volume).
 - Acidify with 2N HCl to pH 3–4.[1] This precipitates the free acid form of **Metanixin**. [1]
 - Filter the crude solid.[1]

- Recrystallization: Dissolve in hot ethanol/water (4:1) or acetonitrile.[1][2] Cool slowly to crystallize.

Mechanism of Action (Pharmacology)

Metanixin functions as a reversible inhibitor of Cyclooxygenase (COX) enzymes.[1] Its structural similarity to flunixin suggests it binds to the arginine residue at the entrance of the COX active site, preventing the entry of arachidonic acid [4].[1]

Signaling Pathway Diagram



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Figure 2: Pharmacodynamic cascade showing the inhibition of Prostaglandin synthesis by **Metanixin**.^[1]

Analytical Validation (HPLC Method)

For researchers quantifying **Metanixin** in biological fluids or formulation stability studies, the following Reverse-Phase HPLC method is recommended based on properties of similar nicotinic acid derivatives [5].

Standard Operating Procedure (SOP) Summary

Parameter	Condition	Rationale
Column	C18 (e.g., Phenomenex Luna or Waters Symmetry), 5 μ m, 4.6 x 150mm	Standard hydrophobic retention for aromatic acids.[1]
Mobile Phase	A: 20mM Phosphate Buffer (pH 3.0)B: Acetonitrile(Isocratic 60:40 or Gradient)	Low pH suppresses ionization of the carboxyl group (-COOH), ensuring sharp peak shape and retention.[1]
Flow Rate	1.0 mL/min	Standard backpressure management.[1]
Detection	UV @ 272 nm or 280 nm	Max absorbance of the pyridine-aniline conjugated system.[1]
Retention Time	~6–8 minutes	Estimated based on LogP ~3.5 and C18 retention.[1]

Protocol Validation Steps:

- Linearity: Prepare standards in Mobile Phase from 1 μ g/mL to 100 μ g/mL. should be > 0.999.[1]
- System Suitability: Inject the standard 5 times. RSD of peak area must be < 2.0%.[1][2]
- Specificity: Inject a blank (solvent only) to ensure no interference at the retention time.

References

- PubChem. (n.d.).^[1] **Metanixin** (Compound CID 17737-65-4).^[1] National Library of Medicine.^[1] Retrieved from [\[Link\]](#)^[1]
- Zhao, B., et al. (2019).^[1]^[3] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [\[Link\]](#)
- Google Patents. (2017).^[1] WO2017085733A2 - Improved process for the synthesis of 2, 6-xylylidine and its derivatives.^[1] Retrieved from
- LITFL. (2019).^[1] COX Inhibitors - Mechanism of Action. Life in the Fast Lane. Retrieved from [\[Link\]](#)
- Portillo-Castillo, et al. (2023).^[1] Analytical Validation of HPLC-DAD Method for Methylxanthines Analysis. ResearchGate. Retrieved from [\[Link\]](#)

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Sources

- [1. 2,6-Xylylidine - Wikipedia \[en.wikipedia.org\]](#)
- [2. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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